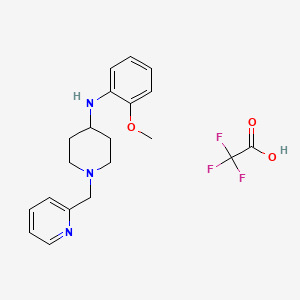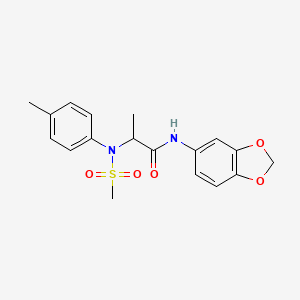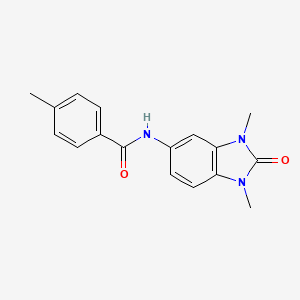
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in treating various psychiatric disorders, including depression and anxiety. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate involves its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a key role in regulating mood and emotions, and its dysregulation has been linked to various psychiatric disorders. By inhibiting serotonin reuptake, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate increases the availability of serotonin in the synaptic cleft, leading to an overall increase in serotonin signaling. This, in turn, leads to an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has a range of biochemical and physiological effects, including an increase in serotonin signaling, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have a beneficial effect on sleep patterns, with some studies suggesting that it may improve the quality of sleep in patients with sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate for lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a relatively complex molecule, which may make it difficult to synthesize and purify for some experiments.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate research, including further exploration of its therapeutic potential in treating various psychiatric disorders, as well as its potential for use in other areas of medicine. Additionally, there is a need for more detailed studies on the mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, as well as its potential for off-target effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, which would enable more widespread use of the compound in experimental research.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety. Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a potent inhibitor of serotonin reuptake, which plays a crucial role in regulating mood and emotions. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have anxiolytic and anti-depressant effects in animal models, making it a promising candidate for further clinical development.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2HF3O2/c1-22-18-8-3-2-7-17(18)20-15-9-12-21(13-10-15)14-16-6-4-5-11-19-16;3-2(4,5)1(6)7/h2-8,11,15,20H,9-10,12-14H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQGHDQTDMAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232818.png)



![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232868.png)
![N-(2-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4232874.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)

![N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4232898.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenoxybenzenesulfonamide](/img/structure/B4232903.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)